molecular formula C10H7BrN2O B2795452 1-(3-Bromophenyl)pyrazole-4-carbaldehyde CAS No. 294877-43-3

1-(3-Bromophenyl)pyrazole-4-carbaldehyde

Cat. No.: B2795452
CAS No.: 294877-43-3
M. Wt: 251.083
InChI Key: SYYYLDABMLQSFI-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C10H7BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a bromine atom on the phenyl ring and an aldehyde group on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used to introduce the aldehyde group onto the pyrazole ring . Another method involves the bromination of 1-phenylpyrazole followed by formylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 1-(3-Bromophenyl)pyrazole-4-carbaldehyde is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable tool in medicinal chemistry and drug discovery .

Biological Activity

1-(3-Bromophenyl)pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the molecular formula C10H7BrN2O and features a pyrazole ring substituted with a bromophenyl group and an aldehyde functional group. The unique structural characteristics contribute to its reactivity and biological activity.

This compound likely interacts with biological targets through electrophilic substitution , a common mechanism for aromatic compounds. This interaction may influence various biochemical pathways, including those related to cell proliferation and apoptosis.

Target Pathways

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : Similar compounds have been shown to target this pathway, which is crucial for cell signaling related to growth and differentiation.
  • Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to inhibited proliferation .

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. Studies have demonstrated:

  • Inhibition of Cancer Cell Growth : Compounds containing the pyrazole scaffold have shown effectiveness against various cancer types, including lung, breast, and liver cancers. Specifically, this compound has been noted for its activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
  • Mechanisms of Action : The anticancer properties are attributed to the induction of apoptosis and inhibition of tumor cell proliferation through the modulation of key signaling pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : It has demonstrated effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents .
  • Mechanism : The antimicrobial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that the position of the bromine atom significantly influences both reactivity and biological activity. For instance:

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
1-(4-Bromophenyl)pyrazole-4-carbaldehydeModerateHigh
1-(3-Methylphenyl)pyrazole-4-carbaldehydeLowLow

This table illustrates that while this compound shows strong anticancer potential, its antimicrobial activity is comparatively moderate .

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives, including this compound, assessing their cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell growth in treated cells compared to controls .
  • Molecular Docking Studies : Research involving molecular docking simulations has suggested favorable binding interactions between the compound and targets involved in cancer progression, supporting its potential as a lead compound for drug development .

Properties

IUPAC Name

1-(3-bromophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-2-1-3-10(4-9)13-6-8(7-14)5-12-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYYLDABMLQSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(C=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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